molecular formula C13H10Br2O B1618482 4,4'-Dibromobenzhydrol CAS No. 29334-18-7

4,4'-Dibromobenzhydrol

Cat. No.: B1618482
CAS No.: 29334-18-7
M. Wt: 342.02 g/mol
InChI Key: PDQRNCTWDZPBGQ-UHFFFAOYSA-N
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Description

4,4’-Dibromobenzhydrol, also known as bis(4-bromophenyl)methanol, is a chemical compound with the molecular formula C13H10Br2O . It has an average mass of 342.026 Da and a monoisotopic mass of 339.909821 Da .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromobenzhydrol consists of a methanol group (CH2OH) attached to two brominated phenyl groups (C6H4Br) at the para position . The exact 3D structure is not provided in the available resources.


Physical and Chemical Properties Analysis

4,4’-Dibromobenzhydrol has a molecular weight of 342.03 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

  • Chemical Research and Synthesis : G. Wittig's work in chemical research, particularly in the area of synthesizing hydrocarbons and glycols, provides insights into the utility of compounds like 4,4'-Dibromobenzhydrol in experimental chemistry. The study details how ring strain and phenyl groups can influence chemical reactions and product formation (Wittig, 1980).

  • Material Science and Polymerization : Research by Liu et al. (2011) discusses the synthesis of nickel(II) dibromide complexes using 2,6-dibenzhydryl derivatives, exhibiting high activity for ethylene polymerization. This indicates the potential of this compound derivatives in the field of material sciences and industrial applications (Liu et al., 2011).

  • Quantum Mechanical and Molecular Docking Studies : A study by Mary et al. (2019) explores the structural, spectroscopic, and biological characteristics of benzil derivatives, including this compound. The research provides valuable information on the local and global reactivity of these compounds, suggesting their potential in biological applications and photovoltaic modeling (Mary et al., 2019).

  • Solid-Phase Microextraction : Guo et al. (2019) describe the use of benzhydrol derivatives in the construction of covalent organic frameworks (COFs) for solid-phase microextraction (SPME), demonstrating their efficiency in extracting phthalate esters. This showcases another practical application in the field of analytical chemistry (Guo et al., 2019).

  • High-Temperature Ethylene Polymerization : Research by Rhinehart et al. (2014) discusses the development of α-diimine precatalysts for high-temperature ethylene polymerization, showcasing the robustness and activity of these catalysts at elevated temperatures. This study illustrates the utility of this compound derivatives in creating efficient and thermally stable catalysts (Rhinehart et al., 2014).

  • Oxidation Catalysis : Lei and Wang (2008) investigated the oxidation of various alcohols, including benzhydrol derivatives, using H2O2 as an oxidant and catalyzed by AlCl3. The study provides insights into efficient methods for converting alcohols to ketones, acids, or aldehydes (Lei & Wang, 2008).

Safety and Hazards

The safety data sheet for 4,4’-Dibromobenzhydrol suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of exposure, it recommends moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Properties

IUPAC Name

bis(4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRNCTWDZPBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334346
Record name bis(4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-18-7
Record name 4-Bromo-α-(4-bromophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bis(4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bis-(4-bromophenyl)methanone (406 mg, 1.19 mmol) in THF (12 mL) is cooled to 0° C., treated portion-wise with sodium borohydride (37.8 mg, 0.893 mmol), and stirred at RT overnight. The reaction mixture is again cooled to 0° C., then quenched with 1 N HCl. Water is added, and the mixture is extracted with ethyl acetate (3×). The combined organic layers are dried and concentrated to give bis-(4-bromophenyl)methanol (410 mg, in excess of theoretical yield) as a crude residue to be used as is.
Quantity
406 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
37.8 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This material was prepared from 4,4′-dibromobenzophenone using the procedure described for compound (7) (9.67 g, 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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